molecular formula C14H20O2 B13782328 2-(4-Isopropylphenyl)-2-methylbutanoic acid

2-(4-Isopropylphenyl)-2-methylbutanoic acid

Cat. No.: B13782328
M. Wt: 220.31 g/mol
InChI Key: KIJIOYYJKAKKBC-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-2-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2-methylbutanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a butanoic acid group. One common method is the Friedel-Crafts alkylation, where an isopropyl group is introduced to the phenyl ring using isopropyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-methylbutanoic acid
  • 2-(4-Ethylphenyl)-2-methylbutanoic acid
  • 2-(4-Tert-butylphenyl)-2-methylbutanoic acid

Uniqueness

2-(4-Isopropylphenyl)-2-methylbutanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct interactions with molecular targets.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-2-(4-propan-2-ylphenyl)butanoic acid

InChI

InChI=1S/C14H20O2/c1-5-14(4,13(15)16)12-8-6-11(7-9-12)10(2)3/h6-10H,5H2,1-4H3,(H,15,16)

InChI Key

KIJIOYYJKAKKBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C(C)C)C(=O)O

Origin of Product

United States

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